![molecular formula C20H22ClFN4O B2628393 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide CAS No. 2034410-11-0](/img/structure/B2628393.png)
3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound that features a benzamide core substituted with chloro and fluoro groups, as well as a piperidinyl and tetrahydroquinazolinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with 3-chloro-4-fluoroaniline, which undergoes a series of reactions including acylation, cyclization, and coupling reactions.
Acylation: The initial step involves the acylation of 3-chloro-4-fluoroaniline to form an intermediate benzamide.
Cyclization: The intermediate undergoes cyclization with appropriate reagents to form the tetrahydroquinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent against various diseases. Its structural components are designed to interact with biological targets such as enzymes and receptors.
Anti-Virulence Therapeutics
Recent studies have explored the role of compounds similar to 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide in developing anti-virulence therapeutics. These compounds can inhibit virulence factors produced by pathogenic bacteria, thereby protecting host cells from intoxication. For example, a related compound demonstrated significant protective effects in mouse macrophages against bacterial toxins, highlighting the potential for similar applications in this compound .
Cancer Therapeutics
The compound's structure suggests it may act as an inhibitor for specific cancer-related proteins. The quinazoline moiety is frequently found in FDA-approved drugs, indicating a promising avenue for druggability in cancer therapies. Research has shown that small molecules targeting polo-like kinase 1 (Plk1), which is often overexpressed in cancers, can inhibit cell proliferation effectively . Compounds with similar scaffolds have been proposed as candidates for further development against Plk1-addicted cancers.
Synthetic Pathways and Characterization
Understanding the synthesis and characterization of this compound is crucial for its application in research and industry.
Characterization Techniques
Characterization of the synthesized compound can be achieved through:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine molecular structure.
- Mass Spectrometry (MS) : For molecular weight analysis.
Such techniques confirm the identity and purity of the compound before biological testing.
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that highlight the applications of compounds structurally related to this compound:
Wirkmechanismus
The mechanism of action of 3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide
- N-Ethyl-4-(6-fluoro-1,2-benzoxazol-3-yl)-N-methylpiperidine-1-carboxamide
Uniqueness
3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is unique due to its specific substitution pattern and the presence of both piperidine and tetrahydroquinazoline rings. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biologische Aktivität
3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a chloro and fluoro substituent on the benzamide moiety, which is linked to a piperidine ring that further connects to a tetrahydroquinazoline group. This unique configuration suggests a range of biological activities that merit detailed investigation.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034410-11-0 |
Molecular Formula | C20H22ClFN4O |
Molecular Weight | 388.9 g/mol |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of tetrahydroquinazoline have been shown to possess significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that tetrahydroquinazoline derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with cell wall synthesis and membrane integrity .
- Synergistic Effects : Combinations of this compound with established antibiotics showed enhanced efficacy against resistant strains of bacteria .
Anti-Virulence Properties
The compound's structural features suggest potential as an anti-virulence agent targeting specific bacterial toxins. Compounds with similar configurations have been reported to inhibit virulence factors produced by pathogenic bacteria, such as ADP-ribosyltransferases .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption : The presence of halogen substituents may enhance the ability to disrupt microbial membranes, leading to cell lysis.
Efficacy Studies
Recent studies have highlighted the efficacy of this compound in various biological assays:
Eigenschaften
IUPAC Name |
3-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN4O/c21-16-11-13(5-6-17(16)22)20(27)25-14-7-9-26(10-8-14)19-15-3-1-2-4-18(15)23-12-24-19/h5-6,11-12,14H,1-4,7-10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZCDERDFRGQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.